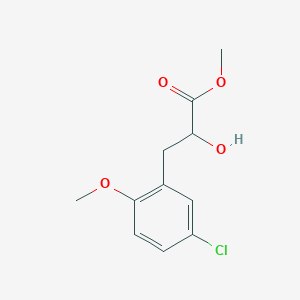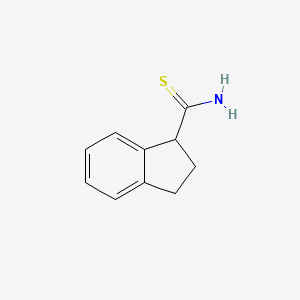
3-(2-Cyclopropylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Cyclopropylphenyl)azetidine, can be achieved through several methods:
Alkylation of Primary Amines: This method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient processes such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate reactions and improve yields.
Catalytic Processes: Utilizing catalysts like copper or nickel to facilitate cross-coupling reactions and other transformations.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Aplicaciones Científicas De Investigación
3-(2-Cyclopropylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different stability characteristics.
Uniqueness
3-(2-Cyclopropylphenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other nitrogen-containing heterocycles .
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(2-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-12(10-7-13-8-10)11(3-1)9-5-6-9/h1-4,9-10,13H,5-8H2 |
Clave InChI |
BAGDRSZRMOYYGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=CC=C2C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


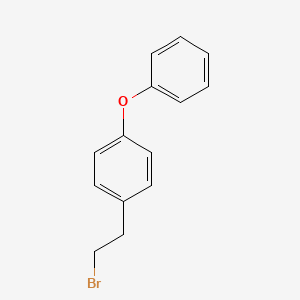



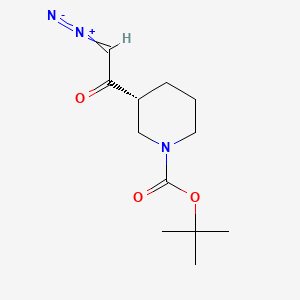

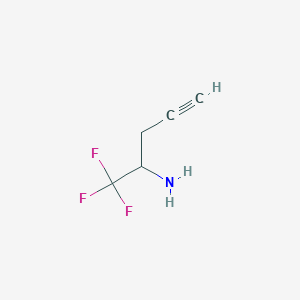
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)



